molecular formula C13H18O4 B13409184 Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate CAS No. 91411-01-7

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate

Cat. No.: B13409184
CAS No.: 91411-01-7
M. Wt: 238.28 g/mol
InChI Key: PBUHSBIZFFEOFM-UHFFFAOYSA-N
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Description

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate is a synthetic ester featuring a cyclopentene ring substituted with two ketone groups at positions 3 and 5, attached to a heptanoate methyl ester chain. This compound is structurally related to prostaglandin analogs and pharmaceutical impurities, such as Norprostol (CAS 40098-26-8), which shares a cyclopentene backbone but differs in functional group substitution .

Properties

CAS No.

91411-01-7

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8H,2-7,9H2,1H3

InChI Key

PBUHSBIZFFEOFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CC(=O)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate involves its interaction with molecular targets and pathways. The compound’s keto groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The conjugated dienone system in this compound is highly electrophilic, making it a candidate for Diels-Alder reactions. This contrasts with Norprostol, which is less reactive due to its hydroxyl group .
  • The dioxo compound’s lack of hydroxyl groups may render it pharmacologically inert unless further functionalized .
  • Analytical Challenges : Differentiation from analogs (e.g., via HPLC or NMR) relies on distinct shifts from the dioxo group (e.g., ¹H-NMR δ 2.56–2.31 ppm for adjacent protons) .

Biological Activity

Chemical Structure and Properties

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate has a unique chemical structure characterized by a cyclopentene ring with two keto groups and a heptanoate chain. The molecular formula is C13H18O4C_{13}H_{18}O_4, and its IUPAC name reflects its complex structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds for their effectiveness against bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies using macrophage cell lines showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in:

  • TNF-alpha levels : Reduced by approximately 50% compared to the control group.
  • IL-6 levels : Decreased by about 40%.

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

This compound has also been shown to possess antioxidant properties. A study measuring the compound's ability to scavenge free radicals found that it effectively reduced oxidative stress in cellular models.

Table 2: Antioxidant Activity Assessment

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5055
10080

At higher concentrations, the compound exhibited significant scavenging activity, suggesting its potential use in preventing oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : It appears to influence signaling pathways related to cytokine production and oxidative stress responses.
  • Direct Interaction with Cell Membranes : The structural properties allow it to interact with cell membranes, potentially disrupting bacterial integrity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate, and how are reaction conditions optimized?

  • Methodology : Synthesis often involves cyclopentenone precursors and esterification reactions. For example, starting with cyclopentenone derivatives, nucleophilic addition of heptanoate esters under acidic or basic catalysis is common. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to enhance yield and purity .
  • Validation : Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with final purification by column chromatography or recrystallization .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopentenyl moiety and ester linkage. Mass spectrometry (MS) using electrospray ionization (ESI) or LC-MS provides molecular weight verification (e.g., observed m/z 240.296 [M+H]⁺) .
  • Supplementary Data : Infrared (IR) spectroscopy identifies carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹), while X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Handling : Use inert atmospheres (e.g., argon or nitrogen) during synthesis to prevent oxidation. Personal protective equipment (PPE) including gloves and goggles is mandatory due to potential skin/eye irritation (H315, H319 hazards) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Stability tests under accelerated conditions (40°C/75% RH) can predict degradation pathways, such as ester hydrolysis or ketone reduction .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentenyl ring impact biological activity, and how can enantiomeric purity be ensured?

  • Methodology : Chiral chromatography (e.g., using Chiralpak® columns) or NMR with chiral shift reagents distinguishes enantiomers. For example, the (3RS) configuration in Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate may alter receptor binding affinity compared to pure (R) or (S) forms .
  • Biological Relevance : Structural analogs like Misoprostol impurities highlight the importance of stereochemistry in prostaglandin-like activity. In vitro assays (e.g., COX inhibition) can correlate enantiomeric ratios with potency .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Data Analysis : Cross-validate assays using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods). For instance, discrepancies in anti-inflammatory activity may arise from variations in cell culture conditions or metabolite interference .
  • Case Study : Compare results from radical scavenging assays (e.g., DPPH) with in vivo inflammation models to identify context-dependent bioactivity .

Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products?

  • Techniques : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) identifies impurities at ppm levels (e.g., brominated byproducts from synthesis). For example, Methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate is a known impurity requiring quantification .
  • Degradation Studies : Forced degradation under acidic/alkaline conditions reveals hydrolysis products, while photostability studies (ICH Q1B guidelines) assess light sensitivity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Limitations : Low yields in cyclopentenyl ring formation due to competing side reactions (e.g., dimerization).
  • Solutions : Use flow chemistry to control reaction kinetics or employ protecting groups (e.g., tert-butyldimethylsilyl ethers) for sensitive hydroxyl moieties .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Approach : Density functional theory (DFT) simulations predict electrophilic/nucleophilic sites on the cyclopentenyl ring. For example, the 5-oxo group is a key site for nucleophilic attack, guiding derivatization strategies .

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